N,N'-{Biphenyl-4,4'-diylbis[imino(thioxomethylene)]}bis[3-(2-furyl)acrylamide]
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Overview
Description
N,N’-{Biphenyl-4,4’-diylbis[imino(thioxomethylene)]}bis[3-(2-furyl)acrylamide] is a complex organic compound with an intriguing structure. Let’s break it down:
Biphenyl-4,4’-diyl: This refers to a central biphenyl unit, composed of two phenyl rings connected by a 4,4’-diyl bridge.
Imino(thioxomethylene)]: The imino group (NH) and thioxomethylene group (CS) are part of the compound’s backbone.
3-(2-furyl)acrylamide: This functional group contains a furan ring (2-furyl) attached to an acrylamide moiety.
Preparation Methods
Synthetic Routes:
The synthesis of N,N’-{Biphenyl-4,4’-diylbis[imino(thioxomethylene)]}bis[3-(2-furyl)acrylamide] involves several steps:
-
Diazo Coupling
- Para-substituted benzaldehyde phenylhydrazones react with [1,1’-biphenyl]-4,4’-bis(diazonium chloride) to form 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans).
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Formaldehyde Treatment
- The obtained bis-formazans undergo treatment with formaldehyde in the presence of perchloric acid in dioxane.
- This step yields 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) diperchlorates.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale synthesis.
Chemical Reactions Analysis
N,N’-{Biphenyl-4,4’-diylbis[imino(thioxomethylene)]}bis[3-(2-furyl)acrylamide] can participate in various reactions:
Oxidation, Reduction, and Substitution: Depending on reaction conditions, it may undergo these transformations.
Common Reagents: Formaldehyde, perchloric acid, and diazonium salts.
Major Products: The compound’s reactivity leads to diverse products, including formazans and tetrazin-1-ium derivatives.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile ligand for metal complexes.
Biology and Medicine: Potential antiviral, antifungal, anti-inflammatory, and antitumor properties.
Industry: Used in chemical analysis and as a precursor to stable organic radicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C28H22N4O4S2 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(Z)-3-(furan-2-yl)-N-[[4-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]phenyl]phenyl]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C28H22N4O4S2/c33-25(15-13-23-3-1-17-35-23)31-27(37)29-21-9-5-19(6-10-21)20-7-11-22(12-8-20)30-28(38)32-26(34)16-14-24-4-2-18-36-24/h1-18H,(H2,29,31,33,37)(H2,30,32,34,38)/b15-13-,16-14+ |
InChI Key |
NAZRHVDEFNYCNN-VCFJNTAESA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=S)NC(=O)/C=C\C4=CC=CO4 |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=S)NC(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
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